molecular formula C5H10O3 B050549 beta-Hydroxyisovaleric acid CAS No. 123743-99-7

beta-Hydroxyisovaleric acid

Cat. No.: B050549
CAS No.: 123743-99-7
M. Wt: 118.13 g/mol
InChI Key: AXFYFNCPONWUHW-UHFFFAOYSA-N
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Description

Beta-Hydroxyisovaleric acid, also known as 3-Hydroxy-3-methylbutyric acid, is an organic compound with the molecular formula C5H10O3. It is a metabolite of the essential amino acid leucine and is naturally present in human urine.

Mechanism of Action

Target of Action

Beta-Hydroxyisovaleric acid, also known as 3-Hydroxy-3-methylbutyric acid, is a metabolite of the essential amino acid isoleucine . It is a normal metabolite found in human urine . The primary target of this compound is the enzyme methylcrotonyl-CoA carboxylase (MCC) . This enzyme plays a crucial role in the metabolism of leucine, an essential amino acid.

Mode of Action

The reduced activity of MCC leads to an elevated excretion of 3-methylcrotonic acid, the product of its hydration (3-hydroxyisovaleric acid: 3-HIA), and 3-methylcrotonylglycine, formed by conjugation with glycine . This indicates that this compound interacts with its target, MCC, influencing the metabolic pathways associated with the amino acid isoleucine.

Biochemical Pathways

This compound is involved in the metabolism of isoleucine. It is converted to HMG-CoA, which is a key intermediate in the mevalonate pathway . This pathway is responsible for the synthesis of several important substances, including cholesterol, coenzyme Q10, and certain types of vitamin D .

Pharmacokinetics

It is known that it is excreted in urine . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

This compound has been shown to increase sarcolemmal integrity via conversion to HMG-CoA, enhance protein synthesis via the mTOR pathway, and depress protein degradation through inhibition of the ubiquitin pathway . These actions suggest that this compound may have potential benefits in muscle health and function.

Biochemical Analysis

Biochemical Properties

Beta-Hydroxyisovaleric acid is produced from leucine via an α-ketoisocaproic acid intermediate by α-ketoisocaproate oxidase in human liver homogenates . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

This compound has been found to reduce increases in 20S proteasome activity and NF-κB nuclear accumulation induced by proteolysis-inducing factor (PIF) in C2C12 myotubes . It also inhibits protein degradation and stimulates protein synthesis in the gastrocnemius muscle of cachectic mice bearing MAC16 tumors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At doses of 0.25 and 2.5 g/kg, it has been found to inhibit protein degradation and stimulate protein synthesis in the gastrocnemius muscle of cachectic mice bearing MAC16 tumors .

Metabolic Pathways

This compound is involved in the metabolic pathway of the amino acid leucine . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hydroxyisovaleric acid can be synthesized through the reaction of diacetone alcohol with sodium hypochlorite. The reaction is carried out at low temperatures (0°C to 10°C) to ensure the stability of the reactants and products. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate to obtain the free acid .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of biotechnological methods. For instance, Escherichia coli can be genetically engineered to produce this compound through the decarboxylative condensation of pyruvate molecules, followed by reduction and dehydration reactions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-methylcrotonic acid.

    Reduction: It can be reduced to form 3-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Scientific Research Applications

Beta-Hydroxyisovaleric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Hydroxyisovaleric acid: A metabolite of leucine with similar biochemical properties.

    3-Hydroxy-3-methylglutaryl-CoA: Involved in the synthesis of cholesterol and ketone bodies.

    3-Methylcrotonic acid: An oxidation product of Beta-Hydroxyisovaleric acid.

Uniqueness: this compound is unique due to its dual role in enhancing protein synthesis and inhibiting protein degradation, making it particularly valuable in medical applications aimed at muscle preservation and growth .

Properties

IUPAC Name

3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYFNCPONWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211535
Record name beta-Hydroxyisovaleric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

625-08-1
Record name 3-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
Source DrugBank
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Record name beta-Hydroxyisovaleric acid
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Record name 3-hydroxy-3-methylbutanoic acid
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Record name .BETA.-HYDROXYISOVALERIC ACID
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Record name 3-Hydroxyisovaleric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 67 °C
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of beta-Hydroxyisovaleric acid in the context of diabetes mellitus?

A1: Research suggests that this compound, a byproduct of leucine catabolism, can be a useful marker for short-term metabolic control in patients with Type II diabetes. Studies have shown that urinary this compound levels are elevated in both ketotic and non-ketotic Type II diabetic patients compared to healthy individuals. [] This indicates accelerated leucine catabolism in these patients, even in the absence of ketosis. []

Q2: How is this compound produced in the human body?

A2: The liver plays a crucial role in the formation of this compound. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate (the keto acid analog of leucine) to this compound. [] This enzyme is believed to act as a "safety valve," preventing the excessive buildup of alpha-ketoisocaproate in the liver. []

Q3: Can you elaborate on the connection between this compound and isovaleric acidemia?

A3: Elevated levels of this compound in urine are a key diagnostic indicator of isovaleric acidemia. This rare metabolic disorder arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism. The deficiency leads to the accumulation of isovaleric acid and its byproducts, including this compound, in the body. [, ] A case study reported a three-year-old patient presenting with symptoms resembling diabetic ketoacidosis, including acute encephalopathy and pancytopenia. [] The diagnosis of isovaleric acidemia was confirmed by the presence of significantly elevated levels of this compound (295 mg/ml) and isovalerylglycine (616 mg/ml) in the patient's urine. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in biological samples like urine. [, ] This technique allows for the separation and precise measurement of different organic acids, including this compound, based on their mass-to-charge ratios.

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